molecular formula C11H14N4O2 B15185492 Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5-amino-1,3-diethyl- CAS No. 112734-87-9

Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5-amino-1,3-diethyl-

Cat. No.: B15185492
CAS No.: 112734-87-9
M. Wt: 234.25 g/mol
InChI Key: IZDBQAXCNBOTKC-UHFFFAOYSA-N
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Description

Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5-amino-1,3-diethyl- is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5-amino-1,3-diethyl- typically involves multi-step organic reactions. Common starting materials include pyridine derivatives and urea. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5-amino-1,3-diethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5-amino-1,3-diethyl- has been studied for various scientific research applications, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5-amino-1,3-diethyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives
  • Other pyridopyrimidine compounds

Uniqueness

Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5-amino-1,3-diethyl- is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

112734-87-9

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

5-amino-1,3-diethylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C11H14N4O2/c1-3-14-9-8(7(12)5-6-13-9)10(16)15(4-2)11(14)17/h5-6H,3-4H2,1-2H3,(H2,12,13)

InChI Key

IZDBQAXCNBOTKC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=CC(=C2C(=O)N(C1=O)CC)N

Origin of Product

United States

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